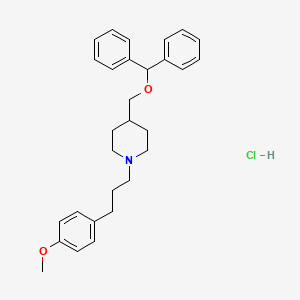

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride

概要

説明

UK 78282 塩酸塩は、KV1.3およびKV1.4と呼ばれる特定のカリウムチャネルをブロックする能力で知られる合成化合物です。 これらのチャネルは、神経細胞とTリンパ球の膜電位の調節など、さまざまな生理学的プロセスにおいて不可欠です 。 この化合物は、これらのチャネルの機能と免疫応答における役割を研究するために、科学研究で頻繁に使用されています .

準備方法

UK 78282 塩酸塩の合成は、ピペリジンコアの調製から始まるいくつかの段階を伴います。 重要な合成経路には、4-[(ジフェニルメトキシ)メチル]-1-[3-(4-メトキシフェニル)プロピル]-ピペリジンと塩酸を反応させて塩酸塩を生成することが含まれます 。 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を含み、高い収率と純度を確保するために、温度とpHを慎重に制御する必要があります .

化学反応の分析

UK 78282 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を生成する可能性があります。

還元: 還元反応は、この化合物を還元型に変換できます。

置換: この化合物は、官能基が他の基に置換される置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤があります. 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

UK 78282 塩酸塩は、KV1.3およびKV1.4カリウムチャネルをブロックする能力により、科学研究で広く使用されています 。 いくつかのアプリケーションには、次のものがあります。

化学: カリウムチャネルのコンフォメーション変化を研究するためのツールとして使用されます。

生物学: Tリンパ球の活性化と免疫応答におけるカリウムチャネルの役割を理解するのに役立ちます。

科学的研究の応用

Neuropharmacology

Research indicates that UK-78282 may have applications in treating neurodegenerative diseases such as multiple sclerosis and Parkinson's disease. Its ability to modulate potassium channels could help stabilize neuronal firing rates and reduce excitotoxicity associated with these conditions.

Immunology

The compound's action on T lymphocyte activity suggests potential therapeutic uses in autoimmune diseases. By inhibiting specific potassium channels, UK-78282 may help regulate immune responses, potentially leading to new treatments for conditions like rheumatoid arthritis or lupus .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including those related to UK-78282. Compounds with similar structural motifs have demonstrated significant antibacterial activity against various pathogens, indicating that derivatives of UK-78282 might also possess similar properties .

Neuroprotective Effects

A study investigating the neuroprotective effects of potassium channel blockers found that compounds similar to UK-78282 reduced neuronal damage in animal models of stroke. The results suggested that these compounds could be developed into therapeutic agents for acute neurological injuries .

Immunomodulatory Effects

In vitro studies have shown that UK-78282 can modulate cytokine production in T cells, suggesting its potential as an immunomodulatory agent. This property was highlighted in research focusing on its effects on autoimmune disease models, where it exhibited promising results in reducing inflammatory markers .

作用機序

UK 78282 塩酸塩は、KV1.3およびKV1.4カリウムチャネルの内面と結合することによりその効果を発揮し、それらを阻害します 。 この結合は、Tリンパ球の活性化と膜脱分極の抑制につながります。 分子標的は、それらの機能に不可欠なカリウムチャネル内の特定の残基を含みます .

類似の化合物との比較

UK 78282 塩酸塩は、KV1.3およびKV1.4チャネルのブロックにおける高い選択性と効力で独自です 。 類似の化合物には、次のものがあります。

ベラパミル: 別のカリウムチャネルブロッカーですが、選択性が異なります。

4-アミノピリジン: さまざまなカリウムチャネルをブロックしますが、UK 78282 塩酸塩の特異性はありません。

マルガトキシン: カリウムチャネルを標的とするペプチド毒ですが、作用機序が異なります.

UK 78282 塩酸塩は、KV1.3およびKV1.4チャネルに対する特異的な作用により際立っており、研究と潜在的な治療的応用の両方で貴重なツールとなっています .

類似化合物との比較

UK 78282 hydrochloride is unique due to its high selectivity and potency in blocking K V 1.3 and K V 1.4 channels . Similar compounds include:

Verapamil: Another potassium channel blocker but with different selectivity.

4-Aminopyridine: Blocks various potassium channels but lacks the specificity of UK 78282 hydrochloride.

Margatoxin: A peptide toxin that also targets potassium channels but with a different mechanism of action.

UK 78282 hydrochloride stands out due to its specific action on K V 1.3 and K V 1.4 channels, making it a valuable tool in both research and potential therapeutic applications .

生物活性

The compound 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride , also known as UK-78282, is a bioactive small molecule with potential therapeutic applications. Its molecular formula is and it has a molecular weight of 429.6 g/mol. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

This compound acts primarily as a selective antagonist at various receptor sites, particularly in the central nervous system. Its structure suggests potential interactions with opioid receptors, which have been explored in the context of pain management and addiction treatment . The compound’s ability to modulate neurotransmitter release may contribute to its therapeutic effects.

Pharmacological Properties

Case Studies and Research Findings

- Anticonvulsant Studies : In a study evaluating various piperidine derivatives, compounds structurally related to UK-78282 were tested for anticonvulsant activity using the Maximal Electroshock Seizure (MES) test. Results indicated that several compounds showed significant efficacy compared to standard treatments like phenytoin .

- Synthesis and Characterization : The synthesis of UK-78282 involves multi-step organic reactions that yield high purity levels suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the compound .

- Neurotoxicity Assessment : In evaluating the safety profile of piperidine derivatives, neurotoxicity was assessed using the rotorod test. Compounds similar to UK-78282 demonstrated minimal neurotoxic effects at therapeutic doses, indicating a favorable safety profile .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | Methodology | Key Findings |

|---|---|---|---|

| Anticonvulsant | Piperidine Derivatives | MES Test | Significant seizure protection |

| Opioid Interaction | Related Piperidines | Receptor Binding Assays | Antagonistic effects on opioid receptors |

| Neurotoxicity | Piperidine Derivatives | Rotorod Test | Low neurotoxic effects observed |

特性

IUPAC Name |

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2.ClH/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27;/h2-7,10-17,25,29H,8-9,18-23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSQARULZYQMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693860 | |

| Record name | 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136647-02-4 | |

| Record name | 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136647-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。